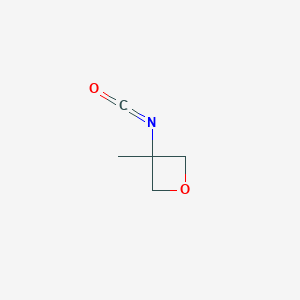
3-Isocyanato-3-methyloxetane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isocyanato-3-methyloxetane is a chemical compound with the molecular weight of 113.12 . The physical form of this compound is liquid .
Molecular Structure Analysis
The IUPAC name for 3-Isocyanato-3-methyloxetane is 3-(isocyanatomethyl)-3-methyloxetane . The InChI code for this compound is 1S/C6H9NO2/c1-6(2-7-5-8)3-9-4-6/h2-4H2,1H3 .Physical And Chemical Properties Analysis
3-Isocyanato-3-methyloxetane is a liquid with a molecular weight of 113.12 . Oxetanes in general are known to be attractive polar and low molecular weight motifs .Applications De Recherche Scientifique
Astrochemistry Applications
Detection of Methyl Isocyanate in Space
Methyl isocyanate (CH3NCO) has been detected in various astronomical environments, indicating its role as a precursor in the formation of larger organic compounds, including those with peptide bonds. The detection of CH3NCO in the low-mass protostar IRAS 16293−2422 suggests its formation on icy grains through solid-state reactions. This finding extends the range of environments where methyl isocyanate is found and supports its significance in astrochemical models for understanding organic molecule formation in space (Ligterink et al., 2017).
Material Science Applications
Polyurethane Synthesis Without Isocyanates
Research on the synthesis of polyisocyanates using oligo(ethylene glycol) units demonstrates the development of thermoresponsive polymers. These materials offer potential for creating environmentally friendly polyurethanes without the use of traditional toxic isocyanates, presenting a significant advancement in polymer chemistry for various applications, including coatings and adhesives (Sakai et al., 2014).
Environmental and Health Safety
Isocyanate-Induced Health Effects
Despite their industrial importance, isocyanates pose health risks, including respiratory issues and skin sensitization. Studies focusing on the immunotoxic effects of isocyanates highlight the need for understanding their mechanisms of action to mitigate adverse health outcomes. For instance, research on the effects of isocyanates on human lymphocytes has revealed insights into the molecular mechanisms of immunotoxic consequences, emphasizing the importance of protective measures in occupational settings (Mishra et al., 2008).
Safety and Hazards
The safety information for 3-Isocyanato-3-methyloxetane includes several hazard statements such as H226, H301, H312, H315, H319, H332, H334, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P285, P301+P310, P302+P352, P303+P361+P353, P304+P340, P304+P341, P305+P351+P338, P312, P330, P332+P313, P337+P313, P342+P311, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
3-isocyanato-3-methyloxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-5(6-4-7)2-8-3-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFZLTBYKCEPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isocyanato-3-methyloxetane | |
CAS RN |
1260666-69-0 |
Source


|
| Record name | 3-isocyanato-3-methyloxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2979295.png)

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride](/img/structure/B2979297.png)


![4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2979302.png)


![4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2979311.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2979313.png)


![N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2979317.png)